
N-Phenylpropanamide-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenylpropanamide-d5 is a deuterium-labeled compound with the molecular formula C9H6D5NO and a molecular weight of 154.22 g/mol . This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and experimental purposes.
準備方法
Synthetic Routes and Reaction Conditions
N-Phenylpropanamide-d5 can be synthesized through several methods. One common approach involves the Schotten-Baumann reaction, where an amine reacts with an acid chloride . For instance, starting from 3-chloropropanoyl chloride or acrylic acid, the reaction proceeds under controlled conditions to yield the desired product . The reaction typically requires low operation temperatures and the use of less hazardous chemicals, making it efficient and sustainable.
Industrial Production Methods
In industrial settings, the continuous flow synthesis method is often employed. This method allows for the safe and on-demand production of this compound with high yield and minimal side-products . The process involves the use of microreactors and precise control of reaction parameters to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
N-Phenylpropanamide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
N-Phenylpropanamide-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
作用機序
The mechanism of action of N-Phenylpropanamide-d5 involves its interaction with specific molecular targets and pathways. In metabolic studies, it is often used to trace the fate of compounds in biological systems. The deuterium labeling allows for precise tracking of the compound through various metabolic processes, providing insights into its behavior and interactions .
類似化合物との比較
N-Phenylpropanamide-d5 can be compared with other similar compounds, such as:
N-Phenylpropanamide: The non-deuterated version, which lacks the stable isotope labeling.
N-Phenethyl-4-piperidone: Another compound used in similar research applications, particularly in the study of fentanyl analogs.
Phenylpropanolamine: A compound with similar structural features but different pharmacological properties.
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and experimental research. This labeling allows for more accurate and detailed studies, making it a valuable tool in various scientific fields.
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
154.22 g/mol |
IUPAC名 |
2,2,3,3,3-pentadeuterio-N-phenylpropanamide |
InChI |
InChI=1S/C9H11NO/c1-2-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)/i1D3,2D2 |
InChIキー |
ZTHRQJQJODGZHV-ZBJDZAJPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)NC1=CC=CC=C1 |
正規SMILES |
CCC(=O)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


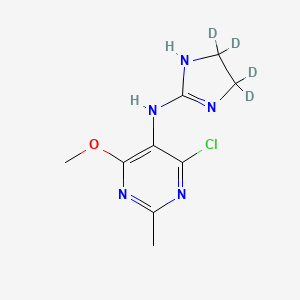
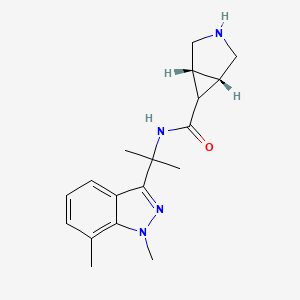
![N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-[4-(2-hydroxyethoxymethyl)triazol-1-yl]ethylamino]-1,2,5-oxadiazole-3-carboximidamide;hydrochloride](/img/structure/B12414312.png)
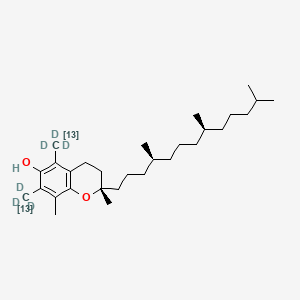
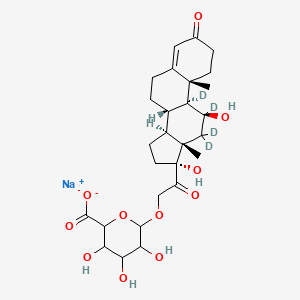
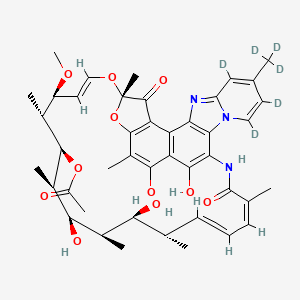
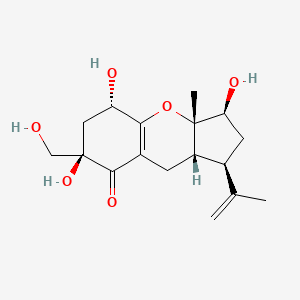
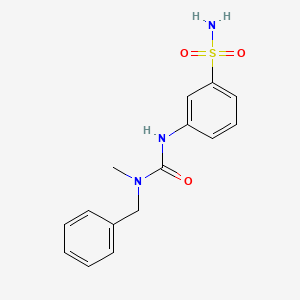
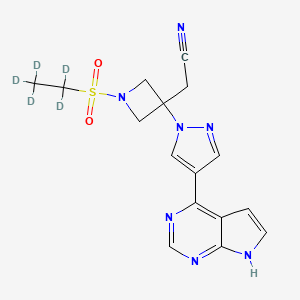

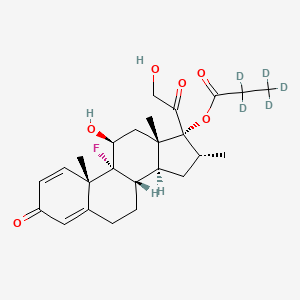
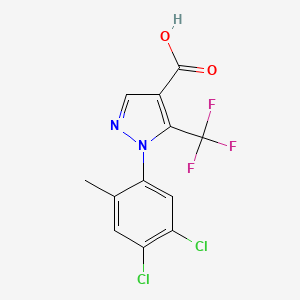
![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)

